

An In-Depth Technical Guide to 2-(Trifluoromethoxy)phenacyl Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenacyl bromide

Cat. No.: B1303451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(Trifluoromethoxy)phenacyl bromide** (CAS No. 530141-40-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications.

Core Chemical Properties

2-(Trifluoromethoxy)phenacyl bromide is a halogenated ketone. While exhaustive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.

Table 1: General Chemical and Physical Properties of **2-(Trifluoromethoxy)phenacyl bromide**

Property	Value	Source/Comment
CAS Number	530141-40-3	[1]
Molecular Formula	C ₉ H ₆ BrF ₃ O ₂	Calculated
Molecular Weight	283.04 g/mol	Calculated
Appearance	Not specified in available literature	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	Likely soluble in common organic solvents.
Density	Data not available	

Synthesis and Reactivity

The synthesis of **2-(Trifluoromethoxy)phenacyl bromide** typically proceeds via the α -bromination of its precursor, 2'-(Trifluoromethoxy)acetophenone. This reaction is a common method for the preparation of phenacyl bromides.

General Synthesis Pathway

The general synthetic approach involves the reaction of 2'-(Trifluoromethoxy)acetophenone with a brominating agent. While a specific protocol for this exact molecule is not detailed in the reviewed literature, a general procedure for the bromination of substituted acetophenones can be adapted.

Experimental Protocol: General Synthesis of Phenacyl Bromides via Bromination of Acetophenones

This protocol is based on established methods for the synthesis of similar phenacyl bromide derivatives and should be adapted and optimized for the specific synthesis of **2-(Trifluoromethoxy)phenacyl bromide**.

Materials:

- 2'-(Trifluoromethoxy)acetophenone
- Brominating agent (e.g., Bromine (Br_2), N-Bromosuccinimide (NBS))
- Appropriate solvent (e.g., acetic acid, methanol, dichloromethane)
- Lewis acid catalyst (optional, e.g., aluminum chloride)

Procedure:

- Dissolve 2'-(Trifluoromethoxy)acetophenone in a suitable solvent in a reaction vessel equipped with a stirrer and under a fume hood.
- Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.
- Slowly add the brominating agent (and catalyst, if used) to the stirred solution. The reaction is often exothermic and the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, allow the reaction to stir for a specified time at a controlled temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is typically quenched, for example, by the addition of a reducing agent solution (e.g., sodium bisulfite) to consume any excess bromine.
- The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **2-(Trifluoromethoxy)phenacyl bromide**.

Reactivity Profile

As a phenacyl bromide derivative, **2-(Trifluoromethoxy)phenacyl bromide** is expected to be a reactive alkylating agent. The bromine atom on the α -carbon to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its utility in organic synthesis for the introduction of the 2-(trifluoromethoxy)phenacyl moiety onto various substrates.

Safety and Handling

Safety Data Sheets (SDS) for **2-(Trifluoromethoxy)phenacyl bromide** indicate that it is a hazardous substance.

Table 2: Hazard Identification for **2-(Trifluoromethoxy)phenacyl bromide**

Hazard Statement	Classification
Corrosive to metals	Category 1
Causes severe skin corrosion and eye damage	Category 1B
Causes serious eye damage	Category 1

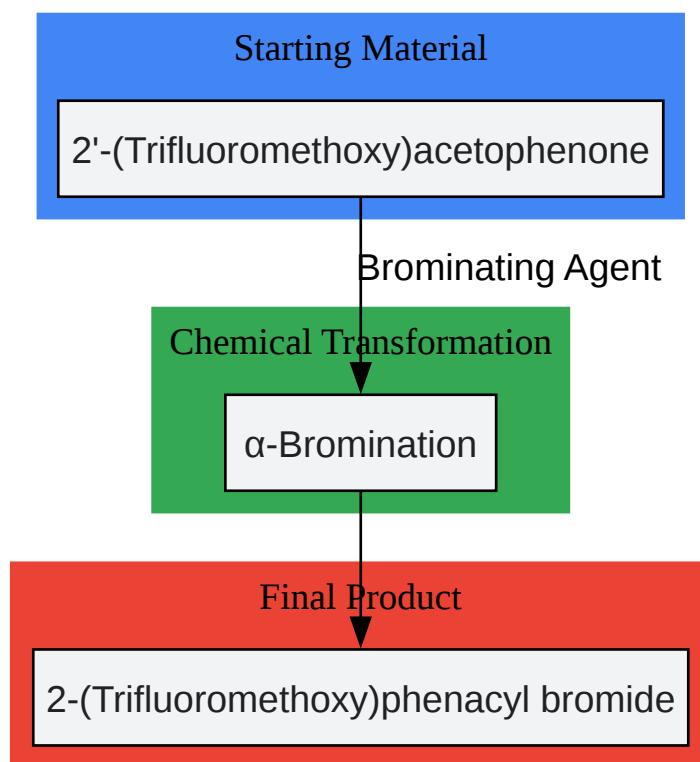
Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Role in Drug Discovery and Development

The trifluoromethoxy ($-\text{OCF}_3$) group is of significant interest in medicinal chemistry due to its unique properties that can enhance the pharmacological profile of drug candidates.

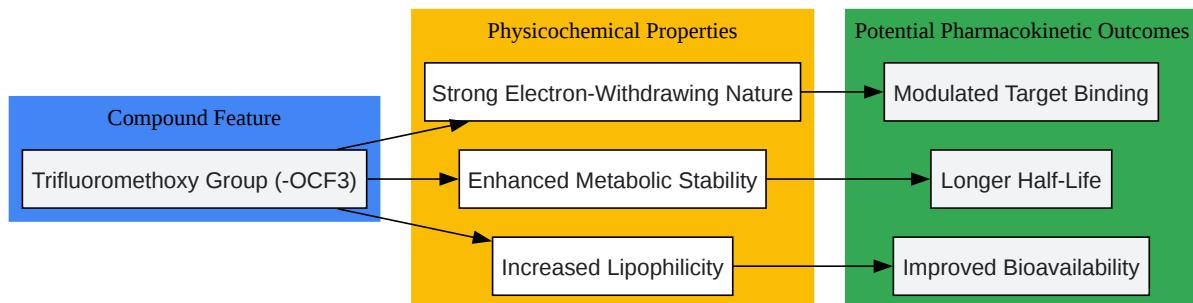
The "Super-Halogen" Effect of the Trifluoromethoxy Group

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" because of its strong electron-withdrawing nature and high lipophilicity. The incorporation of a trifluoromethoxy group can lead to:


- Increased Lipophilicity: The high Hansch lipophilicity parameter of the $-\text{OCF}_3$ group can improve a drug's ability to permeate biological membranes, potentially leading to better oral absorption and bioavailability.
- Enhanced Metabolic Stability: The trifluoromethoxy group is generally more resistant to metabolic degradation compared to a methoxy group, which can increase the *in vivo* half-life of a drug.
- Modulation of Physicochemical Properties: The strong electron-withdrawing effect of the $-\text{OCF}_3$ group can influence the pK_a of nearby functional groups, which can affect drug-receptor interactions.

Potential Applications in Signaling Pathway Research

While no specific studies detailing the effects of **2-(Trifluoromethoxy)phenacyl bromide** on signaling pathways have been identified, its reactive nature as an alkylating agent suggests potential use as a tool to probe biological systems. Phenacyl bromides, in general, are known to react with nucleophilic residues in proteins, such as cysteine and histidine. This reactivity could be exploited to selectively label and inhibit enzymes or receptors involved in various signaling cascades. Further research is needed to explore these potential applications.


Logical Relationships and Workflows

The following diagrams illustrate the general synthesis workflow and the potential role of the trifluoromethoxy group in drug design.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2-(Trifluoromethoxy)phenacyl bromide**.

[Click to download full resolution via product page](#)

Caption: The influence of the trifluoromethoxy group in drug design.

Conclusion

2-(Trifluoromethoxy)phenacyl bromide is a valuable, albeit under-characterized, reagent with significant potential in organic synthesis and drug discovery. Its utility stems from the combination of a reactive phenacyl bromide core and the advantageous properties imparted by the 2-(trifluoromethoxy) substituent. Further research into its specific physical properties, reaction kinetics, and biological activities is warranted to fully unlock its potential for the development of novel therapeutics and advanced materials. Researchers are advised to proceed with caution, adhering to strict safety protocols due to the compound's corrosive nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Trifluoromethoxy)phenacyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303451#2-trifluoromethoxy-phenacyl-bromide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com